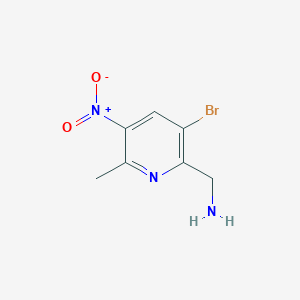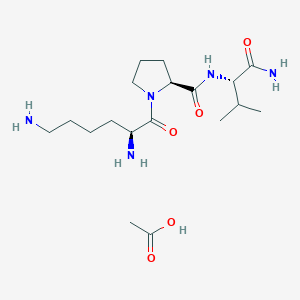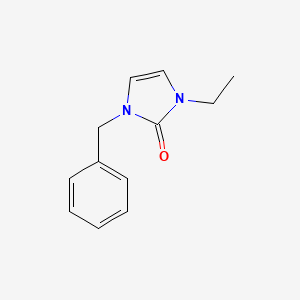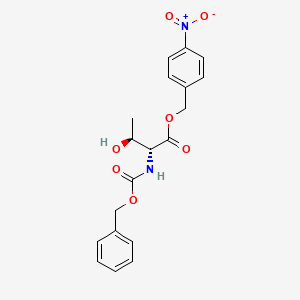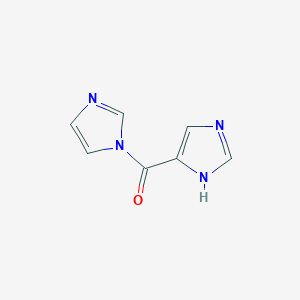
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone is a compound that features two imidazole rings connected by a methanone group Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Vorbereitungsmethoden
The synthesis of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be achieved through solvothermal methods. One approach involves the reaction of bis(4-(1H-imidazol-1-yl)phenyl)methanone with benzoic acid and metal acetates such as manganese(II) acetate or zinc(II) acetate under solvothermal conditions . The reaction conditions typically include elevated temperatures and the use of solvents like water or ethanol.
Analyse Chemischer Reaktionen
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination polymers and other complex structures. In biology and medicine, imidazole-containing compounds are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties . Additionally, (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of (1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone involves its interaction with various molecular targets and pathways. Imidazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and other biological processes . The compound may also interact with DNA and proteins, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
(1H-Imidazol-1-yl)(1H-imidazol-4-yl)methanone can be compared with other imidazole-containing compounds such as bis(4-(1H-imidazol-1-yl)phenyl)methanone and 1-(1H-imidazol-4-yl)ethanone . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific arrangement of imidazole rings and its potential for diverse applications.
Eigenschaften
Molekularformel |
C7H6N4O |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
imidazol-1-yl(1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C7H6N4O/c12-7(6-3-9-4-10-6)11-2-1-8-5-11/h1-5H,(H,9,10) |
InChI-Schlüssel |
WTWYVKTZGUQBNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)C(=O)C2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)

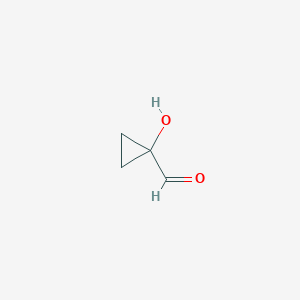
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
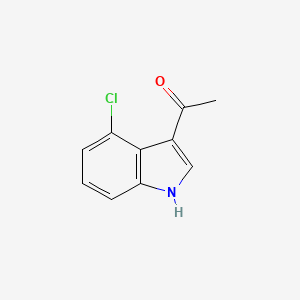

![3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12831503.png)

